3-(Bromomethyl)-1-methylpyrrolidine

描述

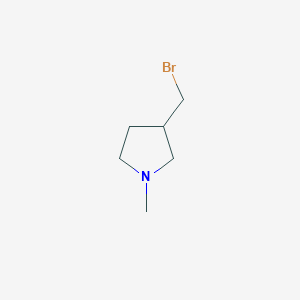

3-(Bromomethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

生物活性

3-(Bromomethyl)-1-methylpyrrolidine is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a bromomethyl group at the 3-position and a methyl group at the 1-position on the pyrrolidine ring significantly influences its reactivity and biological activity. This compound is categorized as an alkyl halide, which plays a crucial role in its chemical behavior and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. For instance, similar compounds have been shown to affect metabolic pathways by modulating enzyme activities involved in key biochemical processes.

- Cell Signaling Modulation : It is hypothesized that this compound could influence cell signaling pathways, affecting gene expression and cellular metabolism. Such interactions may lead to alterations in cellular responses to various stimuli.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains, including resistant bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against bacterial infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, highlighting its potential utility in treating bacterial infections.

Cytotoxic Effects

In studies assessing cytotoxicity, this compound was tested on various cancer cell lines. The results indicated that at certain concentrations, it could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results showed that treatment with concentrations ranging from 5 to 20 µg/mL led to a significant reduction in cell viability in cancerous cells, while normal cell lines remained largely unaffected.

Case Studies

Case Study 1: Antimicrobial Efficacy

A high-throughput screening conducted on a library of compounds identified this compound as a promising candidate against Mycobacterium tuberculosis. The compound demonstrated effective inhibition of bacterial growth with an MIC comparable to existing treatments, suggesting its potential as an anti-tubercular agent .

Case Study 2: Cancer Research

In a recent study focused on the treatment of breast cancer, researchers evaluated the effects of this compound on MCF-7 cells. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. This dual action positions it as a potential candidate for further development in oncology .

科学研究应用

Organic Synthesis

3-(Bromomethyl)-1-methylpyrrolidine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Medicinal Chemistry

The compound has shown potential in drug development, especially targeting neurological and psychiatric disorders. Its ability to interact with molecular targets such as neurotransmitter receptors suggests that it may modulate biochemical pathways effectively. For instance, studies indicate that this compound can influence binding affinities, which is crucial for developing neuropharmacological agents aimed at treating conditions like anxiety and depression.

Biological Studies

Research has demonstrated that this compound exhibits significant biological activities. It has been employed in studies investigating the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing insights into how modifications affect biological efficacy. For example, Cvetković et al. (2019) synthesized derivatives of 1-methylpyrrolidine and assessed their antimicrobial properties, indicating potential applications as novel fungicides.

Chemical Synthesis and Material Development

In addition to its role in drug discovery, this compound is utilized in synthesizing catalysts for asymmetric synthesis. Research by Ward et al. (2002) highlighted its application in developing C2 symmetric bipyridyl imidazolidinone and oxazaborolidine derivatives, showcasing its versatility in catalysis and material science.

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Hegazy et al. (2016) evaluated cationic surfactants derived from 1-methylpyrrolidine for their effectiveness in preventing corrosion in carbon steel pipelines used in oil and gas industries. The study found that the inhibition efficiency increased with the concentration of the inhibitors, emphasizing their practical utility.

Neuropharmacological Studies

Investigations into the binding affinity of this compound to neurotransmitter receptors have yielded promising results for its use in treating neurological disorders such as anxiety and depression.

Antimicrobial Activity

Cvetković et al. (2019) demonstrated that derivatives of this compound exhibited significant inhibitory activities against a wide range of fungi, suggesting its potential as a new class of antifungal agents.

Bromodomain Inhibition

Hilton-Proctor et al. (2020) synthesized analogues of 1-methylpyrrolidine for developing bromodomain inhibitors, which are crucial in regulating gene expression through acetylated lysine recognition.

Summary Table of Applications

| Application Area | Description | Key Studies/Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | General synthesis applications |

| Medicinal Chemistry | Potential drug development for neurological disorders | Binding affinity studies |

| Biological Studies | Investigation of biological activity and SAR | Cvetković et al. (2019) |

| Chemical Synthesis | Catalysts for asymmetric synthesis | Ward et al. (2002) |

| Corrosion Inhibition | Effective cationic surfactants for protecting pipelines | Hegazy et al. (2016) |

属性

IUPAC Name |

3-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDSIBKGPUQEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。